![molecular formula C18H9Br3FN3S B2427085 5-bromo-2-[3-bromo-5-(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-bromophenyl)-1,3-thiazole CAS No. 956185-38-9](/img/structure/B2427085.png)
5-bromo-2-[3-bromo-5-(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-bromophenyl)-1,3-thiazole
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Overview
Description
The compound “5-bromo-2-[3-bromo-5-(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-bromophenyl)-1,3-thiazole” is a complex organic molecule that contains several functional groups and aromatic rings. It has three bromine atoms, one fluorine atom, a pyrazole ring, a thiazole ring, and two phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate phenyl precursors. The bromine and fluorine atoms could be added through halogenation reactions. The pyrazole and thiazole rings could be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and halogen atoms. The pyrazole and thiazole rings, along with the phenyl rings, would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atoms could be replaced in nucleophilic aromatic substitution reactions. The pyrazole and thiazole rings might also undergo various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of halogens and aromatic rings would likely make it relatively nonpolar and insoluble in water .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, and this compound falls within that category. Specifically, it exhibits inhibitory activity against influenza A virus with an IC50 value of 7.53 μmol/L .
- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives (including this compound) demonstrate potent antiviral effects against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Antiviral Activity
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-bromo-2-[3-bromo-5-(4-fluorophenyl)pyrazol-1-yl]-4-(4-bromophenyl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Br3FN3S/c19-12-5-1-11(2-6-12)16-17(21)26-18(23-16)25-14(9-15(20)24-25)10-3-7-13(22)8-4-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAFMXTUQCTXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=NC(=C(S3)Br)C4=CC=C(C=C4)Br)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Br3FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-[3-bromo-5-(4-fluorophenyl)-1H-pyrazol-1-yl]-4-(4-bromophenyl)-1,3-thiazole |
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